2-Chloro-1-cyclopropylethan-1-ol
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Overview
Description
2-Chloro-1-cyclopropylethan-1-ol is an organic compound that features a cyclopropyl ring attached to an ethan-1-ol moiety with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropylethan-1-ol can be achieved through several methods. One common approach involves the chlorination of cyclopropylmethyl ketone using a chlorinating agent such as chlorine gas in the presence of a catalyst like aluminum chloride. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the continuous preparation method is often employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as the starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under automated control to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
2-Chloro-1-cyclopropylethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-propen-1-ol: Another chlorinated alcohol with similar reactivity but different structural properties.
Cyclopropylmethanol: A related compound with a cyclopropyl ring but lacking the chlorine substituent.
2-Chloroethanol: A simpler chlorinated alcohol without the cyclopropyl ring.
Uniqueness
2-Chloro-1-cyclopropylethan-1-ol is unique due to its combination of a cyclopropyl ring and a chlorine substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-chloro-1-cyclopropylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVXCZRXPDTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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